N~2~-(4-bromobenzyl)-N-(3-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~2~-(4-bromobenzyl)-N-(3-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-bromobenzyl)-N-(3-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Glycinamide Backbone: The glycinamide backbone can be synthesized through the reaction of glycine with an appropriate amine under acidic conditions.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation using a sulfonyl chloride reagent in the presence of a base such as triethylamine.
Addition of the 4-Bromobenzyl Group: The 4-bromobenzyl group can be added through a nucleophilic substitution reaction using 4-bromobenzyl chloride and a suitable nucleophile.
Incorporation of the 3-Fluorophenyl Group: The 3-fluorophenyl group can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, using a 3-fluorophenylboronic acid and a palladium catalyst.
Industrial Production Methods
Industrial production of N2-(4-bromobenzyl)-N-(3-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-bromobenzyl)-N-(3-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and fluorine atoms in the compound can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromine or fluorine atoms.
Scientific Research Applications
N~2~-(4-bromobenzyl)-N-(3-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-(4-bromobenzyl)-N-(3-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The presence of the bromine, fluorine, and sulfonyl groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(4-chlorobenzyl)-N-(3-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
- N~2~-(4-bromobenzyl)-N-(3-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide
- N~2~-(4-bromobenzyl)-N-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
Uniqueness
N~2~-(4-bromobenzyl)-N-(3-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to the specific combination of bromine, fluorine, and phenylsulfonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-(3-fluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrFN2O3S/c22-17-11-9-16(10-12-17)14-25(29(27,28)20-7-2-1-3-8-20)15-21(26)24-19-6-4-5-18(23)13-19/h1-13H,14-15H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBDPHRNKCXZRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Br)CC(=O)NC3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrFN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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